UNC2170 maleate is a selective inhibitor of the methyl-lysine binding protein 53BP1 (p53-binding protein 1). This protein is crucial in the DNA damage repair pathways, particularly in the response to double-strand breaks. The maleate form of UNC2170 enhances its solubility and stability, making it suitable for biological studies. The compound is characterized by a specific chemical structure that includes a methyl-lysine binding motif, which allows it to interact selectively with 53BP1, thereby influencing cellular responses to DNA damage .
UNC2170 maleate is classified as a small molecule inhibitor and is primarily used in biochemical research. It has been sourced from various chemical suppliers and is studied extensively for its role in cancer biology and therapeutic applications. The compound's unique properties allow it to be utilized in various scientific fields, including chemistry, biology, and medicine .
The synthesis process may include:
The molecular structure of UNC2170 maleate consists of a benzamide core with a tert-butyl amino group attached to a propyl chain. The maleate salt form enhances its solubility. Key structural features include:
Data from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide insights into the compound's purity and structural integrity .
UNC2170 maleate primarily engages in binding interactions with 53BP1. The compound inhibits this protein with an IC50 value of 29 µM and a dissociation constant (Kd) of 22 µM, indicating its potency as an inhibitor. The reactions can be summarized as follows:
These interactions are critical in understanding how UNC2170 maleate can modulate DNA repair pathways .
The mechanism of action for UNC2170 maleate involves its selective inhibition of 53BP1, which plays a pivotal role in recognizing methylated lysines on histones during DNA damage repair. By binding to 53BP1, UNC2170 alters the protein's ability to participate in DNA double-strand break repair mechanisms:
UNC2170 maleate exhibits several important physical and chemical properties:
These properties are crucial for laboratory handling and application in biological assays .
UNC2170 maleate has diverse applications across several scientific domains:
UNC2170 maleate is the maleate salt form of UNC2170 (free base CAS 1648707-58-7), featuring a molecular formula of C₁₈H₂₅BrN₂O₅ and a molecular weight of 429.31 g/mol. The compound consists of a 3-bromobenzamide scaffold linked to a 3-(tert-butylamino)propyl chain, protonated at the terminal amine and paired with a maleate counterion (Z-but-2-enedioate). The maleate salt enhances aqueous solubility and crystallinity compared to the free base (C₁₄H₂₁BrN₂O, MW 313.23 g/mol) [1] [6]. Key structural attributes include:
O=C(O)/C=C\C(O)=O
) enables optimal ionic bonding with the protonated propylamine chain [6] [10]. Table 1: Molecular Characteristics of UNC2170 Maleate
Property | Value |
---|---|
IUPAC Name | 3-Bromo-N-[3-(tert-butylamino)propyl]benzamide; (2Z)-but-2-enedioic acid |
Canonical SMILES | O=C(NCCCNC(C)(C)C)C1=CC=CC(Br)=C1.O=C(O)/C=C/C(O)=O |
InChIKey | WCAATDGMINWXPJ-BTJKTKAUSA-N |
X-ray Crystallography | Resolved at 1.8–2.3 Å (PDB: 4XCT) |
Synthetic Route:UNC2170 free base is synthesized via a two-step sequence:
Purification and Quality Control:
Table 2: Key Synthetic Parameters
Step | Reagents/Conditions | Yield |
---|---|---|
Amide Coupling | DIC/HOBt, DMF, 25°C, 12 hr | 75–80% |
Salt Formation | Maleic acid, EtOH, reflux, 2 hr | 95% |
Purity Specification | ≥98% (HPLC, UV 254 nm) |
Solubility and Stability:
Spectroscopic and Thermodynamic Profiles:
Table 3: Solubility and Stability Data
Property | Conditions | Value |
---|---|---|
Solubility in DMSO | 25°C | 319 mM (100 mg/mL) |
Solubility in Methanol | 25°C | 399 mM (125 mg/mL) |
Solution Stability | DMSO, –80°C (desiccated) | >6 months |
Solid-State Stability | –20°C, desiccated | >2 years |
Structural Implications for Function:The bromine atom’s van der Waals radius (1.85 Å) optimally fills a hydrophobic subpocket in 53BP1, while the maleate’s carboxylates stabilize the protein dimer via salt bridges with Arg1490/Lys1505. This dual binding underlies its 17-fold selectivity over other methyl-lysine readers (e.g., L3MBTL1, CBX7) [4] [7] [9].
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